molecular formula C23H23N3O4S B5540504 N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B5540504
M. Wt: 437.5 g/mol
InChI Key: ONBBTHZFDMWOFV-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of this compound involves multiple steps, starting from substituted benzaldehydes to form key intermediates, such as hydrazinyl)benzenesulfonamides, which are then further processed. For example, Gul et al. (2016) describe a similar synthesis process for related sulfonamides, highlighting the complexity of such chemical syntheses (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{2-[2-(2-Methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide has been extensively studied. For instance, Purandara et al. (2018) explored the crystal structures of five N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, which are structurally similar, providing insights into their molecular conformations and hydrogen-bonding patterns (Purandara et al., 2018).

Chemical Reactions and Properties

Sulfonamide compounds like this one often exhibit interesting chemical reactions due to their functional groups. For instance, studies like those by Gul et al. (2016) on 4-(2-substituted hydrazinyl)benzenesulfonamides provide insights into the chemical reactivity and potential applications of these compounds in various fields (Gul et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Rodrigues et al. (2015) discussed the crystal structures of related sulfonamides, highlighting the importance of such studies in understanding the physical properties of these compounds (Rodrigues et al., 2015).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity, stability, and interactions with other molecules, is fundamental. Studies like those by Chandran et al. (2012) on similar sulfonamides provide a comprehensive understanding of these aspects (Chandran et al., 2012).

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of compounds related to N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) highlights the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties such as high singlet oxygen quantum yield and good fluorescence, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Compounds with benzenesulfonamide structures have demonstrated antimicrobial and antifungal activities. Alyar et al. (2018) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, exhibiting antimicrobial activities against several bacterial strains. These compounds also showed potent inhibition activities on carbonic anhydrase enzymes, which can be crucial in further anti-tumor activity studies (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Photophysicochemical Properties

Öncül, Öztürk, and Pişkin (2022) explored the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. Their research indicates that these compounds have potential as photosensitizer candidates in photodynamic therapy due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Antiproliferative Activities

The synthesis and study of arylidene-hydrazinyl-thiazole derivatives have shown significant antiproliferative activity on various carcinoma cell lines, as demonstrated by Grozav et al. (2014). These findings suggest a potential avenue for developing new therapeutic agents for cancer treatment (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014).

Crystal Structure Analysis

The study of the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives provides insights into their molecular conformations and hydrogen-bonding patterns. This analysis is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Purandara, Foro, & Thimme Gowda, 2018).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-18-12-14-20(15-13-18)26(31(28,29)21-9-4-3-5-10-21)17-23(27)25-24-16-19-8-6-7-11-22(19)30-2/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBBTHZFDMWOFV-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.